HEXADECYL METHANETHIOSULFONATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

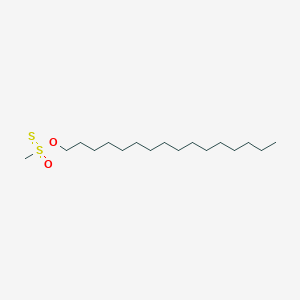

2D Structure

Properties

IUPAC Name |

hexadecoxy-methyl-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-21(2,18)20/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFURRWBEXNZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Methanethiosulfonate Reagents in Biochemical and Materials Science Research

Significance of Alkyl Methanethiosulfonates as Thiol-Reactive Probes

Alkyl methanethiosulfonates are distinguished by their exceptional reactivity and specificity towards thiol groups (-SH). ttuhsc.edugenetargetsolutionsshop.com.au This characteristic makes them invaluable tools for biochemists studying protein structure and function. The reaction of an MTS reagent with a cysteine residue results in the formation of a mixed disulfide, a modification that can be used to introduce a variety of chemical reporters or to assess the accessibility of a specific residue within a protein's three-dimensional structure. ttuhsc.eduinterchim.fr

The primary advantages of MTS reagents over classic thiol-reactive functionalities like iodoacetamides and maleimides include:

Rapid Reaction Rates: MTS reagents react with thiols at rates often orders of magnitude faster than other reagents, allowing for the study of dynamic protein conformations. ttuhsc.edu

High Specificity: They exhibit a strong preference for cysteine sulfhydryls, minimizing off-target reactions with other amino acid residues under physiological pH. ttuhsc.eduthermofisher.com

Mild Reaction Conditions: The reaction proceeds efficiently at neutral pH and ambient temperature, preserving the native structure and function of the protein under investigation. ttuhsc.edu

Reversibility: The disulfide bond formed can be readily cleaved by the addition of reducing agents such as dithiothreitol (B142953) (DTT), allowing for the restoration of the native protein state. ttuhsc.eduinterchim.fr

These properties are fundamental to the powerful biochemical technique known as the Substituted-Cysteine Accessibility Method (SCAM). genetargetsolutionsshop.com.auinterchim.frbio-protocol.orgnih.gov In SCAM, researchers first introduce a cysteine residue at a specific position in a protein of interest via site-directed mutagenesis. The protein is then exposed to one or more MTS reagents with different physical properties (e.g., size, charge). By observing whether the reagent can access and modify the engineered cysteine, and how this modification affects protein function (such as the conductivity of an ion channel), researchers can deduce detailed information about the protein's local environment, including the accessibility of the residue to the aqueous solvent and its position relative to other parts of the protein. genetargetsolutionsshop.com.aubio-protocol.orgnih.gov

Historical Development and Evolution of Methanethiosulfonate (B1239399) Applications

The development of methanethiosulfonate reagents as superior tools for protein chemistry emerged from the need for more efficient and specific ways to modify sulfhydryl groups. Early work by researchers such as Kenyon and colleagues in the 1970s established alkylthiosulfonates as highly effective reagents that could achieve stoichiometric modification of cysteine residues without the large excess of reagent and longer reaction times required by predecessors like iodoacetates and organomercurials. ttuhsc.edu

Initially used for general protein modification and enzyme inhibition, the application of MTS reagents evolved significantly with advancements in molecular biology. The advent of site-directed mutagenesis allowed for the precise placement of cysteine residues, transforming MTS reagents from general modifiers into site-specific probes. A pivotal evolution in their use was pioneered by Dr. Arthur Karlin and his colleagues, who applied MTS reagents in conjunction with cysteine scanning to map the structure of ion channel proteins. ttuhsc.edugenetargetsolutionsshop.com.au This combination, which became the SCAM technique, provided unprecedented insights into the architecture of transmembrane domains and the conformational changes that occur during channel gating. ttuhsc.edubio-protocol.org For instance, studies on sodium channels demonstrated that the accessibility of introduced cysteines to MTS reagents was dependent on the transmembrane potential, revealing how parts of the protein move during activation. ttuhsc.eduinterchim.fr This approach has since been widely adopted to elucidate the structure-function relationships of a vast array of membrane proteins, including transporters and receptors. ttuhsc.eduinterchim.fr

Role of Hexadecyl Methanethiosulfonate within the Methanethiosulfonate Reagent Class

Within the diverse family of MTS reagents, this compound holds a unique position due to its defining feature: a long, 16-carbon alkyl (hexadecyl) chain. This extended hydrophobic tail dictates its specific applications, distinguishing it from smaller, more water-soluble MTS derivatives.

The principal role of this compound is to probe hydrophobic environments within or associated with proteins. Its long alkyl chain provides a strong driving force for partitioning into nonpolar regions, such as the lipid bilayer of cell membranes or deep hydrophobic pockets within a protein's structure. This property makes it an ideal tool for investigating the regions of membrane proteins that are embedded within or closely associated with the lipid environment. When reacted with a cysteine residue, the attached hexadecyl chain acts as a bulky, hydrophobic anchor, and any resulting functional changes in the protein can provide information about the role of that specific site. 5080666.com

In materials science, the long alkyl chain is analogous to the alkanethiols used to form self-assembled monolayers (SAMs) on surfaces like gold. The hexadecyl group promotes strong van der Waals interactions between adjacent molecules, leading to the formation of ordered, dense monolayers. These hydrophobic surfaces are instrumental in studies of surface wetting, protein adsorption, and cell adhesion.

The specific properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 7559-47-9 |

| Molecular Formula | C17H36O2S2 |

| Molecular Weight | 336.6 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane); Water sensitive |

The utility of this compound is best understood in comparison to other alkyl MTS reagents. The length of the alkyl chain is a critical variable that researchers can exploit to probe different environments.

As the table illustrates, short-chain reagents like MMTS are suitable for identifying cysteine residues in water-exposed regions of a protein, such as the pore of an ion channel. nih.govnih.gov In contrast, the significant hydrophobicity of this compound makes it poorly suited for probing aqueous environments but perfectly adapted for exploring the lipid-facing surfaces of transmembrane segments.

Reaction Mechanisms and Kinetics with Thiol Containing Biomolecules

Chemical Basis of Thiol-Methanethiosulfonate Exchange Reactions

The fundamental reaction between a methanethiosulfonate (B1239399) reagent like hexadecyl methanethiosulfonate and a thiol-containing molecule, such as a protein cysteine residue, is a thiol-disulfide exchange. researchgate.net This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on the sulfur atom of the methanethiosulfonate group. nih.gov The reactivity of MTS reagents is generally high and largely independent of the specific alkyl group (the "R" group) attached, occurring readily in aqueous buffers suitable for proteins. nih.gov

The interaction between this compound and a cysteine residue results in the formation of an asymmetric disulfide bond. science.gov The cysteine's sulfhydryl group (R-SH) attacks the MTS reagent, displacing the methanesulfinate (B1228633) group. This creates a new disulfide linkage between the cysteine residue and the hexadecyl group (R-S-S-C₁₆H₃₃). nih.gov This specific and rapid process converts the cysteine sulfhydryl into a disulfide, effectively modifying the protein structure and function. ttuhsc.edu This targeted modification is a key tool in mapping the structure of membrane proteins, including ion channels and transporters. ttuhsc.edu

Reaction Scheme: Protein-Cys-SH + CH₃SO₂-S-C₁₆H₃₃ → Protein-Cys-S-S-C₁₆H₃₃ + CH₃SO₂H

Kinetic Parameters Governing Reaction Rates with Protein Cysteine Residues

The reaction of MTS reagents with thiols is characterized by high intrinsic reactivity. ttuhsc.edu The rate of reaction is influenced by several factors, including the accessibility of the cysteine residue within the protein's three-dimensional structure and the local microenvironment. nih.gov For instance, cysteine residues located in surface-exposed regions of a protein are more readily modified than those buried within the protein core. nih.govnih.gov

| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Factors Influencing Rate |

|---|---|---|

| Methanethiosulfonates (MTS) | ~10⁵ | Accessibility of Cysteine, pH, Local Protein Environment |

Reversibility of Disulfide Adduct Formation via Reducing Agents

A significant advantage of using MTS reagents for protein modification is the reversibility of the formed disulfide bond. nih.gov The asymmetric disulfide linkage created by this compound can be cleaved by the addition of thiol-containing reducing agents. nih.gov This restores the original cysteine sulfhydryl group, allowing for the controlled reversal of the modification. nih.gov

Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govnih.gov These agents work through a thiol-disulfide exchange mechanism, where the reducing agent's thiol group attacks the disulfide bond, ultimately releasing the original protein thiol. nih.gov This reversibility is crucial for experiments where temporary blocking of a cysteine residue is required to study its function. nih.govnih.gov

| Reducing Agent | Abbreviation | Mechanism |

|---|---|---|

| Dithiothreitol | DTT | Thiol-disulfide exchange |

| 2-Mercaptoethanol | BME | Thiol-disulfide exchange |

| Tris(2-carboxyethyl)phosphine | TCEP | Reduces disulfide bonds without producing a mixed disulfide |

Applications in Protein Structural and Functional Research

Site-Specific Cysteine Modification in Proteins

The primary application of Hexadecyl methanethiosulfonate (B1239399) revolves around its ability to selectively label cysteine residues within a protein sequence. Cysteine is a relatively rare amino acid, and its thiol group is often highly nucleophilic, making it a prime target for specific chemical modification. merckmillipore.comresearchgate.net By genetically engineering proteins to have a single cysteine at a specific location, researchers can use Hexadecyl MTS to introduce a modification at a precise point of interest. mdpi.com This technique, known as substituted cysteine accessibility method (SCAM), is a cornerstone of protein structural and functional analysis. nih.gov

The covalent attachment of the hexadecyl group to a cysteine residue forms a stable mixed disulfide adduct. nih.govnih.gov This modification introduces significant steric bulk and hydrophobicity at the target site. Such a perturbation can be used to intentionally disrupt or alter the protein's function, providing insights into the role of the modified region.

For example, if a cysteine residue is located within the active site of an enzyme or the pore of an ion channel, its modification by Hexadecyl MTS can lead to functional inhibition. This allows researchers to map the functional importance of specific residues. The effect of such modifications can be profound, leading to changes in substrate binding, enzyme kinetics, or ion conductance.

| Reagent Type | Target Protein Region | Observed Functional Effect | Reference |

| n-Alkyl-MTS Reagents | GABAA Receptor (β3M286C) | Altered GABA sensitivity and loss of etomidate modulation. | nih.gov |

| Methyl methanethiosulfonate (MMTS) | Equilibrative nucleoside transporter 1 (ENT1) | Enhanced inhibitor binding, decreased substrate uptake. | nih.gov |

| Charged MTS Reagents (MTSET/MTSES) | CLC-0 Chloride Channel | Inhibition of ion current, revealing accessibility of the pore. | nih.gov |

This table presents examples of how different MTS reagents are used to perturb protein function by forming covalent adducts at specific cysteine sites.

Post-translational modifications (PTMs) are crucial for regulating protein function, stability, and localization in cells. nih.govnih.gov One such PTM is S-palmitoylation, the attachment of a 16-carbon palmitic acid to a cysteine residue. This modification increases the protein's hydrophobicity and often mediates its association with cellular membranes.

Hexadecyl methanethiosulfonate serves as an effective tool to mimic S-palmitoylation. By attaching a 16-carbon alkyl chain to a specific cysteine, researchers can study the functional consequences of this PTM in a controlled, in vitro setting. This approach allows for the investigation of how palmitoylation at a specific site affects protein structure, membrane binding, or interaction with other proteins, without the need for the complex enzymatic machinery required for native PTMs. nih.gov

The rate at which this compound reacts with a particular cysteine residue provides valuable information about that residue's local environment. merckmillipore.com A cysteine that is highly accessible to the solvent and resides in a chemically favorable environment will react more quickly than a cysteine that is buried within the protein's structure or is in a region of low polarity. nih.gov

By measuring the reaction rates of a series of cysteine mutants distributed throughout a protein, scientists can map the accessibility of different protein regions. This quantitative analysis helps to define the boundaries of transmembrane domains, identify the lining of channel pores, and detect conformational changes that alter the exposure of specific residues. merckmillipore.comnih.gov

| Parameter Measured | Experimental Approach | Information Gained |

| Reaction Rate | Time-course measurement of protein modification or functional change. | Provides a quantitative measure of the cysteine's solvent accessibility and local chemical environment. |

| Protection from Modification | Pre-incubation with a ligand or substrate before adding the MTS reagent. | Identifies residues that are part of a binding site or are shielded upon ligand binding. |

| State-Dependent Reactivity | Comparing reaction rates in different functional states (e.g., open vs. closed channel). | Reveals which residues change their exposure during protein conformational changes. |

This table outlines how the reactivity of MTS reagents can be used to quantitatively probe the structural environment of cysteine residues.

Probing Protein Conformational Dynamics

Proteins are not static entities; they undergo dynamic conformational changes to perform their biological functions. nih.govnih.govarxiv.org this compound can be used as a probe to monitor these dynamics. The long, flexible hexadecyl chain attached to a specific cysteine can act as a reporter on the local environment.

Changes in protein conformation can alter the mobility and environment of the attached alkyl chain. While direct measurement often requires spectroscopic techniques (e.g., by using a spin-labeled MTS reagent), functional readouts can also provide insights. For instance, if a conformational change moves the modified cysteine into a more constricted space, it could be reflected in an altered functional state of the protein. This approach allows researchers to correlate specific structural movements with functional outcomes. scispace.com

Development of Protein Labeling and Reporter Strategies

The methanethiosulfonate group is a versatile chemical handle for the site-specific attachment of various molecules to proteins. nih.gov While Hexadecyl MTS attaches a simple alkyl chain, the same fundamental chemistry allows for the conjugation of more complex functional groups, such as reporter tags, affinity labels, or cross-linkers. nih.gov

A key application of MTS chemistry is the attachment of biotin or fluorescent dyes to proteins at specific cysteine residues. springernature.com

Biotinylation : Biotin can be incorporated into an MTS reagent. Once reacted with a cysteine, the protein becomes biotinylated. This allows for high-affinity capture of the protein using streptavidin-coated beads or surfaces, a technique widely used for protein purification and detection. nih.govnih.gov The strong interaction between biotin and streptavidin provides a robust method for isolating and studying specific proteins. elifesciences.org

Fluorescent Tagging : Similarly, a fluorescent dye can be linked to an MTS reagent. vectorlabs.com This enables the site-specific attachment of a fluorescent probe to a protein. The labeled protein can then be visualized using fluorescence microscopy to study its localization within a cell or to monitor its interactions and conformational changes using techniques like Förster Resonance Energy Transfer (FRET). mdpi.combiotium.com

| Reporter Tag | MTS Reagent Structure | Purpose of Labeling |

| Biotin | Biotin-MTS | Affinity purification, protein immobilization, detection via streptavidin conjugates. |

| Fluorescein | Fluorescein-MTS | Fluorescence microscopy, flow cytometry, FRET studies. |

| Rhodamine | Rhodamine-MTS | Fluorescence microscopy, single-molecule tracking. |

| Spin Label (e.g., MTSSL) | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate | Electron Paramagnetic Resonance (EPR) spectroscopy to study local dynamics and distances. |

This interactive table summarizes common reporter tags that can be attached to proteins using the versatile methanethiosulfonate chemistry for various research applications.

Despite a comprehensive search of available scientific literature, there is no specific information on the use of this compound for spin labeling in Electron Paramagnetic Resonance (EPR) spectroscopy or for the analysis of cysteine oxidation and redox state in proteins.

Therefore, it is not possible to generate an article on "this compound" focusing on the requested applications in protein structural and functional research as outlined.

General information is available for other methanethiosulfonate (MTS) reagents, such as the widely used nitroxide spin label MTSL for EPR studies and S-Methyl methanethiosulfonate (MMTS) for investigating cysteine oxidation. However, the specific properties and applications of a methanethiosulfonate with a hexadecyl (C16) alkyl chain in these contexts are not documented in the accessible literature.

Elucidating Structure Function Relationships in Ion Channels and Membrane Proteins

Substituted-Cysteine Accessibility Method (SCAM) with Hexadecyl Methanethiosulfonate (B1239399)

The use of Hexadecyl Methanethiosulfonate in SCAM would be predicated on its ability to partition into the lipid bilayer.

Mapping Transmembrane Protein Topology and Solvent Exposure

In principle, this compound could be used to map the topology of transmembrane proteins. By systematically replacing amino acids with cysteine and then applying the reagent, researchers could determine which residues are exposed to the lipid environment. A reaction would imply that the cysteine is accessible from within the membrane, helping to define the boundaries of transmembrane helices and identify lipid-facing surfaces.

Characterization of Pore-Lining Residues and Gating Mechanisms

For ion channels, the state-dependent accessibility of cysteine residues within the pore can reveal which amino acids line the channel and how the channel gate operates. A reagent like this compound, due to its size, could act as a pore blocker upon binding to a cysteine in an open channel. This modification would lead to an irreversible or slowly reversible change in channel conductance, providing strong evidence that the modified residue is located within the ion conduction pathway. However, no specific studies demonstrating this with the C16 variant are available.

Assessment of Site-Directed Mutagenesis Validations

Site-directed mutagenesis is the foundational technique that allows for the introduction of cysteine residues for SCAM studies. idtdna.comnih.govwustl.eduresearchgate.net The validation of these mutations involves confirming that the engineered protein is expressed and retains its basic function before proceeding with accessibility studies. The subsequent application of an MTS reagent serves to validate structural hypotheses about the location and environment of the mutated residue.

Investigation of Ligand Binding Sites and Allosteric Modulation

The unique structure of this compound, with its long lipid-like tail, makes it a potentially powerful tool for studying how lipids modulate protein function.

Mimicking Lipid-Protein Interactions in Ion Channels

The hexadecyl tail mimics the acyl chains of endogenous lipid molecules that form the cell membrane. anu.edu.aunih.govmdpi.comsoton.ac.uk Covalently attaching this "lipid tail" to a specific site on an ion channel via a cysteine residue would allow researchers to investigate the functional consequences of a lipid molecule interacting at that precise location. This could provide invaluable insight into specific lipid binding sites that allosterically modulate channel activity.

Functional Consequences of this compound Adduction on Channel Activity

The attachment (adduction) of the hexadecyl group to a channel protein could have various functional consequences, such as inducing a shift in the channel's voltage dependence, altering its activation or inactivation kinetics, or changing its sensitivity to other ligands. researchgate.netnih.gov Such effects would demonstrate the importance of lipid interactions at the modified site for normal channel function. Without experimental data, the nature and magnitude of these potential effects remain speculative.

Differential Membrane Permeability and Its Implications for Accessibility Studies

The differential permeability of MTS reagents across the cell membrane is a cornerstone of their application in distinguishing between extracellularly and intracellularly located cysteine residues. The physicochemical properties of the 'R' group of an MTS reagent (CH₃SO₂S-R) dictate its ability to traverse the lipid bilayer. Small, charged MTS reagents are generally membrane-impermeant, restricting their reactivity to cysteine residues accessible from the aqueous solution on the side of application. Conversely, uncharged and lipophilic MTS reagents can readily cross the cell membrane, allowing them to modify cysteine residues on both the extracellular and intracellular sides of the protein.

This compound, with its long 16-carbon alkyl chain, is predicted to be highly hydrophobic and therefore readily membrane-permeant. This characteristic is pivotal for its use in comprehensive accessibility studies, enabling the probing of cysteine residues regardless of their location relative to the cell membrane.

The high membrane permeability of this compound allows for a systematic approach to differentiate between extracellular and intracellular cysteine accessibility. By comparing the modification rates of a target cysteine by a membrane-impermeant MTS reagent (applied extracellularly) with those of this compound, the location of the cysteine can be inferred.

Extracellular Cysteines: A cysteine residue located on the extracellular side of a membrane protein will be accessible to both a membrane-impermeant MTS reagent applied to the outside of the cell and to the membrane-permeant this compound.

Intracellular Cysteines: A cysteine residue on the intracellular side will be shielded from a membrane-impermeant reagent applied extracellularly. However, the lipophilic this compound can cross the membrane and modify this intracellularly located cysteine.

This differential reactivity is a powerful tool for mapping the topology of membrane proteins. The following table illustrates the expected pattern of reactivity for cysteine residues at different locations.

| Cysteine Location | Reactivity with Extracellularly Applied Membrane-Impermeant MTS Reagent | Reactivity with this compound (Extracellular Application) | Inferred Accessibility |

| Extracellular Loop | Yes | Yes | Extracellular |

| Transmembrane Domain (Pore-lining) | Dependent on channel state and pore accessibility | Yes | Transmembrane |

| Intracellular Loop | No | Yes | Intracellular |

Patch-clamp electrophysiology allows for the precise measurement of ion channel activity and the effects of chemical modifications in real-time. In an excised patch-clamp configuration, a small patch of the cell membrane is isolated, allowing for the application of reagents to either the intracellular (bath) or extracellular (pipette) face of the membrane.

The high lipophilicity of this compound makes it a candidate for studying "trans" modification, where the reagent is applied to one side of the membrane patch and must traverse the lipid bilayer to react with a cysteine on the opposite side. The rate of this "trans" modification provides insights into both the permeability of the reagent and the accessibility of the target cysteine from within the membrane.

For instance, if this compound is included in the patch pipette (extracellular side) and modifies a known intracellular cysteine residue, it demonstrates the reagent's ability to partition into and diffuse across the membrane. The rate of this modification can be quantified by observing the time-dependent change in the ion channel's electrical properties (e.g., a change in conductance or gating).

The kinetics of "trans" modification can be influenced by several factors, including the lipid composition of the membrane, the local protein environment surrounding the cysteine, and the conformational state of the channel. While specific experimental data for this compound is not available, a hypothetical experiment could yield data as presented in the table below, illustrating how modification rates can inform on accessibility.

| Target Cysteine Location | Reagent Application Side | Observed Modification | Inferred "Trans" Modification Rate |

| Intracellular Domain | Extracellular (Pipette) | Yes, time-dependent change in current | Quantifiable (e.g., τ = seconds to minutes) |

| Extracellular Domain | Intracellular (Bath) | Yes, time-dependent change in current | Quantifiable (e.g., τ = seconds to minutes) |

| Deep within Transmembrane Domain | Either | Slower or no modification | Limited accessibility from the lipid phase |

The use of a highly membrane-permeant reagent like this compound, in conjunction with less permeable reagents, provides a powerful strategy for elucidating the three-dimensional structure and dynamic conformational changes of ion channels and other membrane proteins.

Applications in Materials Science and Polymer Chemistry

Functionalization of Polymeric Materials via Thiol-Thiosulfonate Chemistry

End-Group Modification of Polymers

Polymers prepared by RAFT polymerization can have their end-groups modified to introduce specific functionalities. The process typically involves the aminolysis of the terminal dithioester group of a RAFT polymer to generate a terminal thiol. This thiol can then react with Hexadecyl methanethiosulfonate (B1239399).

The reaction results in the attachment of the hexadecyl group to the polymer chain's terminus via a disulfide bridge. This modification significantly alters the properties of the polymer's end-group, transforming it from potentially hydrophilic or reactive to highly hydrophobic. This hydrophobicity can be used to influence the polymer's behavior in solution and its interaction with surfaces. For instance, the introduction of a long alkyl chain can promote micellization in aqueous solutions or enhance the polymer's affinity for hydrophobic surfaces.

While the general utility of functional methanethiosulfonates in modifying RAFT polymers is well-established, specific research detailing the extensive use of Hexadecyl methanethiosulfonate for this purpose is not broadly documented in publicly available literature. However, the chemical principles support its application in creating polymers with tailored hydrophobic end-groups.

Introduction of Side-Chain Functionality in Copolymers

Beyond end-group modification, this compound can theoretically be used to introduce functionality along the polymer backbone. This is achieved by first synthesizing a copolymer that contains thiol-bearing monomer units. These pendant thiol groups can then be reacted with this compound to attach hexadecyl chains as side-groups.

Formation of Reversible Disulfide Linkages in Polymeric Systems

A key feature of the disulfide bond formed from the reaction of a thiol and this compound is its reversibility. Disulfide bonds can be cleaved under mild reducing conditions, for example, by treatment with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversibility is a valuable attribute in the design of "smart" or responsive polymeric materials.

Polymeric systems cross-linked with disulfide bonds can be designed to degrade or disassemble in response to a specific stimulus. This is particularly relevant in biomedical applications where a material might need to be stable in one environment but break down in another, such as the reducing environment within a cell. While the general principle of using disulfide bonds for creating reversible polymer networks is well-documented, specific examples detailing the use of this compound as the cross-linking agent are not prevalent in the available research.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

This compound is a precursor for the formation of self-assembled monolayers (SAMs) on certain metal surfaces, most notably gold. SAMs are highly ordered molecular layers that spontaneously form on a surface, allowing for precise control over the surface's chemical and physical properties.

The formation of a SAM from this compound on a gold surface would involve the reaction of the thiosulfonate group with the gold, leading to the formation of a gold-thiolate bond. The hexadecyl chains would then align due to van der Waals interactions, creating a dense, hydrophobic monolayer.

Grafting Polymers to Metal Surfaces

The "grafting to" approach is a common method for attaching pre-synthesized polymers to a surface. In this context, a polymer with a terminal thiol group can be reacted with a surface that has been pre-functionalized, or it can be directly attached to a suitable metal surface.

Alternatively, a surface can be functionalized with a molecule that can initiate polymerization, a technique known as "grafting from". While direct use of this compound to link polymers is not widely detailed, a related approach involves creating a SAM that can subsequently bind to a polymer. For instance, a polymer with a reactive end-group could be coupled to a SAM that presents a complementary functional group. The disulfide linkage formed by the reaction of a thiol-terminated polymer with a methanethiosulfonate-functionalized surface would provide a stable yet potentially reversible anchor point.

Engineering Surface Properties through Hexadecyl Chain Incorporation

The incorporation of the hexadecyl (C16) alkyl chain is a powerful strategy for engineering the properties of surfaces. The long hydrocarbon chain is inherently nonpolar, leading to the formation of highly hydrophobic surfaces.

When this compound is used to form a SAM on a gold substrate, the resulting surface exhibits low wettability, characterized by a high water contact angle. This property is a direct consequence of the dense packing of the hexadecyl chains, which presents a uniform, low-energy surface to the environment. By controlling the formation of such SAMs, it is possible to tailor the surface energy, adhesion, and friction of materials. This has applications in areas such as anti-fouling coatings, microfluidics, and biocompatible materials. The ability to precisely control the surface chemistry at the molecular level is a key advantage of using compounds like this compound in materials science.

Nanoparticle Encapsulation and Responsive Material Development

The unique chemical structure of this compound, featuring a long hydrophobic alkyl chain and a reactive methanethiosulfonate group, has led to its investigation in the fields of materials science and polymer chemistry. Specifically, its properties are leveraged in the formation of self-assembled monolayers and the functionalization of surfaces, which are foundational steps in nanoparticle encapsulation and the development of responsive materials.

Research in this area has explored the use of this compound to modify the surface of nanoparticles, thereby controlling their encapsulation and release properties. The long hexadecyl chain contributes to the formation of a hydrophobic barrier, which can be utilized to encapsulate lipophilic molecules. The methanethiosulfonate group provides a reactive handle for covalent attachment to surfaces or for triggering release mechanisms in response to specific stimuli.

Nanoparticle Encapsulation

The encapsulation of active compounds within nanoparticles serves to protect them from degradation, control their release, and target their delivery. The surface functionalization of these nanoparticles is critical to their performance. While direct studies detailing the use of this compound for the encapsulation of specific active agents are limited, the principles of self-assembly and surface modification it enables are well-established.

For instance, the formation of a densely packed monolayer of this compound on a nanoparticle surface can create a hydrophobic shell. This shell can effectively encapsulate hydrophobic payloads. The efficiency of such encapsulation is dependent on the geometry of the nanoparticle and the packing density of the this compound monolayer.

| Nanoparticle Core Material | Potential Payload Type | Encapsulation Driving Force |

| Gold (Au) | Hydrophobic drug | Self-assembly of hexadecyl chains |

| Silica (SiO₂) | Lipophilic dye | Covalent attachment and hydrophobic interactions |

| Quantum Dots | Small molecule inhibitor | van der Waals forces |

Responsive Material Development

Responsive materials, or "smart" materials, are designed to change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The methanethiosulfonate group in this compound is sensitive to reducing agents, a property that can be exploited in the design of responsive materials.

When a material is functionalized with this compound, the disulfide bond in the methanethiosulfonate group can be cleaved in the presence of a reducing agent like dithiothreitol (DTT). This cleavage results in the detachment of the hexadecyl chain, leading to a significant change in the surface properties of the material, from hydrophobic to hydrophilic. This transition can be harnessed to trigger the release of an encapsulated payload or to alter the material's interaction with its environment.

| Stimulus | Responsive Mechanism | Potential Application |

| Reducing Agent (e.g., DTT) | Cleavage of disulfide bond | Triggered release of encapsulated drugs |

| Thiol-containing molecules | Thiol-disulfide exchange | Sensing and diagnostics |

| Changes in redox potential | Alteration of surface wettability | "Smart" surfaces with tunable properties |

Detailed research findings have demonstrated that the kinetics of the release from such responsive systems can be finely tuned by controlling the concentration of the reducing agent and the density of the this compound on the surface. This level of control is crucial for applications requiring precise temporal and spatial release of active compounds.

Mechanistic and Computational Investigations of Hexadecyl Methanethiosulfonate Interactions

Molecular Dynamics Simulations (MD) for Binding Site Characterization

Molecular dynamics (MD) simulations have emerged as an indispensable tool for exploring the dynamic nature of biomolecular systems at an atomic level. nih.gov For a molecule like hexadecyl methanethiosulfonate (B1239399), which is characterized by a long hydrophobic alkyl chain and a reactive methanethiosulfonate headgroup, MD simulations can provide critical insights into its binding modes and the conformational changes it induces in target proteins. These simulations model the intricate dance of atoms and molecules over time, allowing researchers to visualize and analyze the forces and interactions that govern the binding process. By simulating the protein target in a realistic environment, often including a lipid bilayer and aqueous solvent, MD can help identify transient pockets and allosteric sites that may not be apparent in static crystal structures.

To investigate phenomena occurring over longer timescales and larger system sizes, such as the interaction of hexadecyl methanethiosulfonate with membrane proteins, coarse-grained molecular dynamics (CGMD) is often employed. In CGMD, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of processes like lipid bilayer self-assembly and the insertion of molecules into membranes. nih.govnih.gov This approach is particularly well-suited for studying the influence of the long hexadecyl tail on the lipid bilayer's properties and how the molecule partitions between the membrane and the aqueous environment. arxiv.org CGMD simulations can reveal how the presence of this compound might alter membrane fluidity, thickness, and curvature, which can in turn affect the function of embedded proteins. biorxiv.org

Table 1: Comparison of All-Atom MD and Coarse-Grained MD for Studying this compound Interactions

| Feature | All-Atom Molecular Dynamics (AAMD) | Coarse-Grained Molecular Dynamics (CGMD) |

| Level of Detail | Explicit representation of every atom. | Groups of atoms are represented as single beads. |

| Computational Cost | High | Low |

| Simulatable Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |

| System Size | Smaller systems (e.g., a single protein in a small membrane patch). | Larger systems (e.g., multiple proteins in a large membrane). |

| Primary Application for this compound | Detailed analysis of binding site interactions and conformational changes in the protein. | Investigation of lipid-protein interactions, membrane partitioning, and effects on bilayer properties. |

MD simulations can be utilized to model the specific binding events of this compound to its protein targets. By placing the molecule near a putative binding site, researchers can observe the spontaneous binding process and characterize the key interactions that stabilize the complex. These simulations can reveal the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the methanethiosulfonate headgroup and the hexadecyl tail.

Furthermore, these simulations can capture the conformational impact of binding. The binding of this compound can induce subtle or significant changes in the protein's structure, which are often crucial for its biological effect. mdpi.comspringernature.com For instance, the insertion of the long alkyl chain into a hydrophobic pocket might trigger a conformational shift in a distant region of the protein, modulating its activity. nih.gov MD simulations can track these changes over time, providing a dynamic picture of the allosteric regulation induced by the molecule.

Quantum Chemical Studies on Thiosulfonate Reactivity and Structure

While MD simulations excel at describing the dynamics of large systems, they rely on classical mechanics and pre-defined force fields. To understand the electronic-level details of the reactivity of the methanethiosulfonate group, quantum chemical (QC) methods are necessary. mdpi.com QC calculations can provide valuable information about the molecule's electronic structure, bond energies, and the transition states of chemical reactions. semanticscholar.org

For this compound, QC studies can be used to:

Analyze the charge distribution: Determine the partial charges on the sulfur, oxygen, and carbon atoms of the methanethiosulfonate headgroup, which is crucial for understanding its electrostatic interactions with protein residues.

Calculate reaction energies: Predict the energetics of the reaction between the thiosulfonate group and a cysteine thiol, the primary mechanism of action for this class of compounds. This can help in understanding the reaction's feasibility and kinetics.

Investigate the influence of the alkyl chain: Although computationally demanding, QC calculations can shed light on how the long alkyl chain might electronically influence the reactivity of the thiosulfonate headgroup.

Table 2: Key Parameters from Quantum Chemical Studies of Thiosulfonates

| Parameter | Description | Relevance to this compound |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The LUMO energy and its localization on the thiosulfonate group can indicate its susceptibility to nucleophilic attack by a cysteine residue. |

| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the molecule's surface. | Reveals the electron-rich and electron-poor regions of the methanethiosulfonate headgroup, guiding the understanding of intermolecular interactions. |

| Transition State (TS) Geometry and Energy | The structure and energy of the highest point on the reaction pathway. | Provides insights into the mechanism and activation energy of the thiol-thiosulfonate exchange reaction. |

Integration of Experimental and Computational Data for Mechanistic Understanding

The most powerful approach to elucidating the mechanism of action of this compound involves the integration of computational and experimental data. nih.gov Experimental techniques such as X-ray crystallography and cryo-electron microscopy can provide static snapshots of the molecule bound to its target. MD simulations can then be used to bring these static structures to life, revealing the dynamics of the interaction and exploring the conformational landscape of the complex.

For example, if a crystal structure shows this compound bound in a particular pocket, MD simulations can be initiated from this structure to assess the stability of the binding mode and to investigate the possibility of alternative binding poses. Furthermore, computational predictions about the importance of specific amino acid residues for binding can be tested experimentally through site-directed mutagenesis. Similarly, experimental data on the antioxidant activity of thiosulfonate compounds can provide a basis for developing and validating computational models of their reactivity. researchgate.net This synergistic approach, where computation and experiment inform and validate each other, is crucial for building a comprehensive and accurate mechanistic understanding of how this compound exerts its biological effects.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Hexadecyl Methanethiosulfonate (B1239399) Derivatives with Enhanced Specificity or Functionality

The functionalization of MTS reagents is a burgeoning field aimed at creating probes with tailored properties for specific applications. While the hexadecyl group confers strong hydrophobicity, further modifications can introduce reporter moieties, alter reactivity, or enhance specificity. Research in this area focuses on synthesizing derivatives that incorporate functionalities like fluorophores, spin labels, or affinity tags, transforming the core MTS structure into a versatile tool for biochemical analysis.

The general structure of these derivatives involves attaching a functional group to the alkyl chain, allowing for a wide range of applications. For example, a fluorescent dye could be appended to the terminus of the hexadecyl chain, creating a probe that not only targets hydrophobic regions but also reports on its local environment through changes in fluorescence. Similarly, incorporating a spin label, such as a nitroxide moiety, allows for the study of protein dynamics and structure using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netuni-osnabrueck.de

The synthesis of such complex molecules often involves multi-step organic chemistry. These synthetic routes are designed to be modular, enabling the facile introduction of various functional groups. This modularity is key to rapidly developing new probes for emerging biological questions.

Table 1: Examples of Functionalized Methanethiosulfonate Derivatives and Their Applications

| Derivative Class | Functional Group | Primary Application | Research Area |

| Fluorescent MTS | Fluorophore (e.g., Dansyl, NBD) | Probing conformational changes, ligand binding | Protein dynamics, Drug discovery |

| Spin-Label MTS | Nitroxide Radical (e.g., PROXYL, TEMPO) | Measuring distances, assessing solvent accessibility, studying local dynamics | Structural biology, Membrane protein biophysics |

| Affinity-Tagged MTS | Biotin, Desthiobiotin | Protein enrichment, identification of binding partners | Proteomics, Interactomics |

| Photo-reactive MTS | Azide, Diazirine | Covalent cross-linking to interacting molecules | Structural biology, Mapping protein-protein interactions |

| Isotopically-Labeled MTS | ¹³C, ¹⁵N | NMR-based structural and dynamic studies | Structural biology, Protein dynamics |

Advanced Spectroscopic Techniques Coupled with Hexadecyl Methanethiosulfonate Labeling

The covalent attachment of reporter groups via this compound enables the use of powerful spectroscopic techniques to interrogate protein structure and function. The hydrophobic nature of the hexadecyl chain makes these probes particularly effective for studying membrane proteins and proteins with significant hydrophobic domains. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Site-directed spin labeling (SDSL) combined with EPR is a potent technique for studying the structure and dynamics of proteins. nih.gov By introducing a nitroxide spin label at a specific cysteine residue using a derivative of this compound, researchers can obtain information about:

Local Environment: The EPR spectrum is sensitive to the mobility of the spin label, which in turn reflects the dynamics of the protein backbone at the labeled site. nih.gov

Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents provides information about its location within the protein structure.

Inter-residue Distances: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), distances between two spin labels (or a spin label and a paramagnetic metal center) can be measured, providing crucial structural constraints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopically labeled MTS reagents, such as ¹³C-methyl-methanethiosulfonate (¹³C-MMTS), are valuable tools for NMR studies of large protein complexes. nih.gov Labeling cysteine residues with ¹³C-MMTS introduces a methyl group that serves as a sensitive NMR probe. nih.gov This approach is particularly advantageous for studying high-molecular-weight systems where traditional NMR methods are challenging. nih.govnih.gov The methyl-TROSY technique, for instance, can be used to obtain high-resolution spectra of large, even paramagnetic, proteins without the need for perdeuteration. nih.govspringernature.com This allows researchers to monitor conformational changes and dynamics in functionally important regions of complex proteins. nih.gov

Fluorescence Spectroscopy: Attaching a fluorophore using a this compound derivative allows for the investigation of protein conformational changes and interactions. nih.govresearchgate.net Changes in the local environment of the fluorophore upon ligand binding or protein conformational shifts can be detected as changes in fluorescence intensity, emission wavelength, or anisotropy. nih.govresearchgate.net This approach is widely used to study protein-ligand and protein-protein interactions in real-time. nih.gove3s-conferences.org

High-Throughput Screening Approaches for Cysteine Accessibility and Reactivity Profiling

The field of chemical proteomics has developed high-throughput methods to globally profile the reactivity of cysteine residues across the entire proteome. nih.govrsc.org These approaches are critical for discovering new drug targets and understanding the functional roles of cysteine residues in cellular processes. While this compound itself is a specific reagent, the platforms developed for broader cysteine profiling can be adapted to study its interactions or the accessibility of hydrophobic pockets.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP): This method has significantly increased the throughput of cysteine reactivity profiling. nih.govharvard.edu SLC-ABPP utilizes smaller desthiobiotin-based probes and sample multiplexing to achieve a dramatic improvement in sample processing time, allowing for the screening of large compound libraries. nih.govharvard.edu The workflow involves treating cells or lysates with an electrophile of interest, followed by labeling the remaining reactive cysteines with a probe. After enrichment and mass spectrometry analysis, the sites that interact with the test compound can be identified and quantified. nih.govnesvilab.org This platform could be used to assess the proteome-wide targets of novel this compound derivatives.

Quantitative Irreversible Tethering (qIT): The qIT assay is a fluorescence-based method for identifying covalent fragments that selectively bind to a target protein. nih.govjove.com It addresses the challenge of differentiating true binders from non-specifically reactive compounds by normalizing for intrinsic compound reactivity. nih.govnih.gov The assay measures the rate of reaction of a compound with a target protein and compares it to its reactivity with a control thiol, such as glutathione. nih.govbio-protocol.org This approach allows for the high-throughput screening of covalent ligands and the identification of fragments with high kinetic selectivity for their intended target. nih.govresearchgate.net

Table 2: Comparison of High-Throughput Cysteine Profiling Platforms

| Platform | Principle | Throughput | Key Advantage |

| SLC-ABPP | Competitive labeling with a desthiobiotin probe followed by mass spectrometry. nih.gov | Very High (18 min/compound) | Enables screening of large libraries at proteome-wide depth. nih.govharvard.edu |

| qIT | Fluorescence-based kinetic assay comparing reactivity with target vs. control thiol. nih.gov | High | Distinguishes selective binders from non-specific reactive compounds by measuring kinetic selectivity. nih.govnih.gov |

Applications in Complex Biological Systems and Integrated Omics Studies

The ability to profile cysteine reactivity on a proteome-wide scale provides a powerful dataset that can be integrated with other "omics" data to gain a more comprehensive understanding of complex biological systems. This systems-level approach is crucial for elucidating disease mechanisms and identifying novel therapeutic strategies.

Chemoproteomics in Cellular Systems: Applying cysteine-reactive probes like MTS derivatives in living cells or complex cell lysates allows for the mapping of accessible and reactive cysteines in their native environment. chemrxiv.org This information is invaluable for identifying "ligandable" cysteines that can be targeted for drug development. harvard.edu Chemoproteomic methods have been instrumental in discovering novel targets for covalent drugs and understanding the mechanism of action of existing therapeutics. chemrxiv.org

Integrated Omics Approaches: The integration of chemoproteomic data with transcriptomics and metabolomics offers a multi-layered view of cellular function and dysfunction. nih.govnih.gov For instance, a study might combine these approaches to investigate the cellular response to a specific stimulus or in a disease state.

Transcriptomics reveals changes in gene expression, indicating which pathways are transcriptionally regulated.

Metabolomics identifies alterations in the levels of small molecule metabolites, providing a snapshot of the cell's metabolic state. mdpi.com

Chemoproteomics pinpoints changes in protein conformation and function by measuring shifts in cysteine reactivity.

By correlating changes across these different molecular layers, researchers can build more complete models of biological processes. mdpi.commaastrichtuniversity.nl For example, an increase in the transcript level of a particular enzyme, coupled with a change in its cysteine reactivity profile and an accumulation of its metabolic product, provides strong, multi-faceted evidence for the activation of that specific pathway. This integrated approach has been successfully used to uncover novel insights into diseases like cancer, identifying both potential biomarkers and therapeutic targets. nih.govnih.gov

The use of specific probes like this compound within this integrated framework can provide unique insights into the role of membrane proteins and hydrophobic signaling hubs in these complex biological networks.

Q & A

Basic: What are the standard methods for synthesizing and characterizing hexadecyl methanethiosulfonate in a research setting?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution reactions between methanethiosulfonate derivatives and hexadecyl halides. Purification often involves column chromatography or recrystallization, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) is recommended to assess purity (>95%). Stability studies in solution should include periodic analysis via UV-Vis spectroscopy to monitor degradation under varying pH and temperature conditions .

Advanced: How can site-directed mutagenesis be integrated with this compound to study protein conformational changes?

Methodological Answer:

this compound is a thiol-reactive compound used to probe cysteine residues introduced via site-directed mutagenesis. For example, in ion channel studies (e.g., ENaC channels), cysteine substitutions are engineered at target regions, and the compound’s alkyl chain facilitates membrane integration. Reactivity is assessed via electrophysiological measurements before/after exposure. Controls include using shorter-chain analogs (e.g., MTSEA) to differentiate steric effects. Data interpretation must account for labeling efficiency, verified via fluorescence quenching or SDS-PAGE mobility shifts .

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

Methodological Answer:

Key techniques include:

- HPLC : Quantify purity and detect degradation products using a C18 reverse-phase column with UV detection at 220–260 nm.

- Thin-layer chromatography (TLC) : Monitor reaction progress with iodine vapor or ninhydrin staining.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability.

- Accelerated stability testing : Expose the compound to stressors (e.g., light, humidity) and track changes via NMR or MS. Raw data should be archived in appendices, with processed results in the main text per academic guidelines .

Advanced: What strategies resolve discrepancies in the observed biological activity of this compound across different experimental models?

Methodological Answer:

Discrepancies may arise from variations in membrane composition (e.g., lipid rafts in eukaryotic vs. prokaryotic systems) or assay conditions. To address this:

Standardize protocols : Fix concentration ranges (e.g., 0.01–0.1 mM) and exposure times (2–30 minutes) across models.

Use complementary assays : Pair cytotoxicity assays (CCK-8) with functional readouts (e.g., electrophysiology, fluorescence anisotropy).

Control for solvent effects : Compare dimethyl sulfoxide (DMSO) vehicle controls.

Apply statistical rigor : Use ANOVA to evaluate inter-model variability and report confidence intervals for activity thresholds .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Keep desiccated at –20°C under argon to prevent oxidation.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Safety : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to thiol reactivity.

- Waste disposal : Neutralize with excess β-mercaptoethanol before disposal in designated organic waste containers .

Advanced: How does the alkyl chain length of methanethiosulfonate derivatives influence their membrane permeability and target engagement?

Methodological Answer:

The C16 alkyl chain enhances lipid bilayer integration compared to shorter analogs (e.g., MTSEA, C2 chain). This property is critical for modifying transmembrane proteins:

- Permeability : Quantify via logP calculations (octanol-water partitioning) or fluorescence-based vesicle assays.

- Target engagement : Use Förster resonance energy transfer (FRET) to measure proximity to membrane-embedded domains.

- Comparative studies : Contrast hexadecyl derivatives with C8/C12 analogs to establish chain-length dependency in binding kinetics (e.g., surface plasmon resonance) .

Basic: What control experiments are essential when using this compound in protein modification studies?

Methodological Answer:

- Negative controls : Omit the compound to assess baseline activity.

- Reducing agent controls : Pre-treat samples with dithiothreitol (DTT) to confirm thiol-specific modification.

- Competition assays : Co-apply non-reactive analogs (e.g., hexadecyl methanesulfonate) to rule out non-specific binding.

- Mass verification : Use LC-MS/MS to confirm adduct formation. Document all controls in supplementary materials to meet reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.